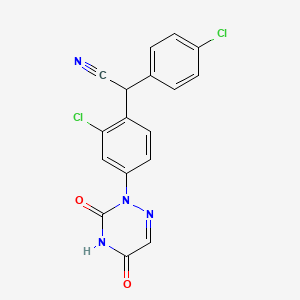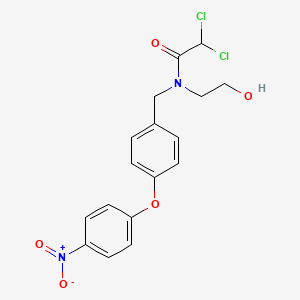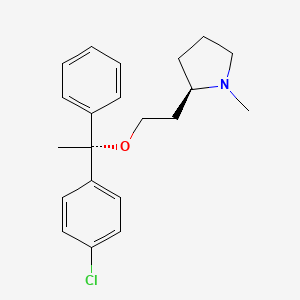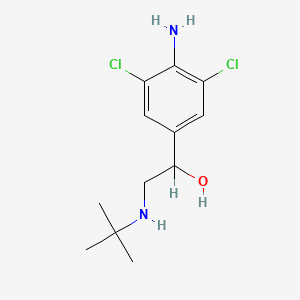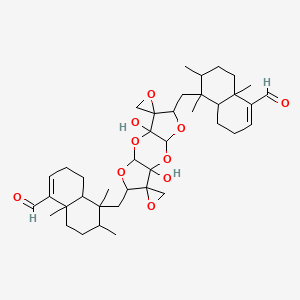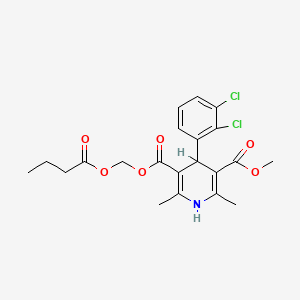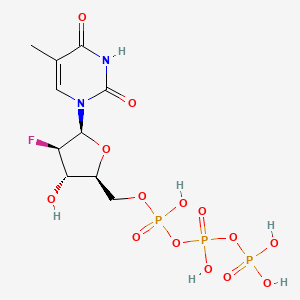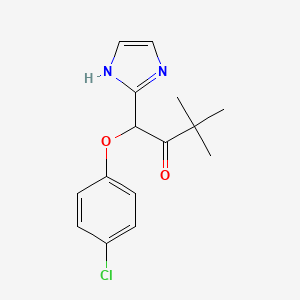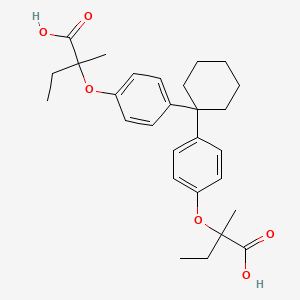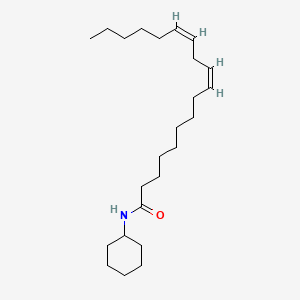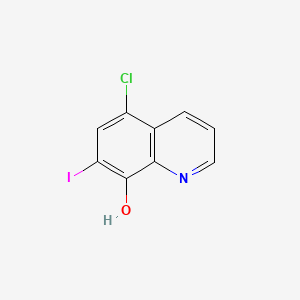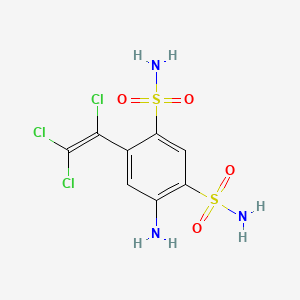
Clorsulon
Overview
Description
Clorsulon is a benzenesulphonamide compound primarily used as an anthelmintic agent in veterinary medicine. It is specifically effective against liver flukes, such as Fasciola hepatica and Fasciola gigantica, in livestock including cattle, sheep, and goats . This compound works by inhibiting key enzymes in the glycolytic pathway of the parasites, thereby depleting their energy reserves and leading to their death .
Mechanism of Action
Target of Action
Clorsulon, a compound belonging to the benzenesulphonamide family, is primarily targeted against liver flukes, specifically Fasciola hepatica and Fasciola gigantica . These parasites are the primary targets due to their detrimental effects on the health of livestock, particularly cattle and sheep .
Mode of Action
This compound works by inhibiting various enzymes involved in the glycolytic process of flukes . This interaction disrupts the flukes’ ability to obtain energy from glucose . As a result, the levels of ATP, the cellular fuel, are depressed .
Biochemical Pathways
The affected biochemical pathway is the glycolytic pathway, which is the primary source of energy in flukes . This compound acts as a competitive inhibitor of 8-phosphoglycerate kinase and phospho-glyceromutase . This inhibition blocks the oxidation of glucose to acetate and propionate , leading to a decrease in ATP levels within the fluke .
Pharmacokinetics
After administration, this compound is quickly absorbed into the bloodstream . Maximum plasma levels are achieved 14 to 24 hours after oral administration, and about 6 hours after subcutaneous injection . This compound binds strongly (~75%) to plasma proteins .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of the flukes’ energy production . This leads to a decrease in motility and induces swelling and blebbing in F. hepatica mature flukes . Ultimately, this disruption in energy production leads to the death of the flukes .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the delivery form and the administered dose can affect the efficacy against specific parasites . Furthermore, this compound is often used in combination with other antiparasitic agents like ivermectin, which can enhance its efficacy .
Biochemical Analysis
Biochemical Properties
Clorsulon plays a significant role in biochemical reactions. It inhibits the enzymes implicated in the glycolytic pathway, the primary source of energy in flukes .
Cellular Effects
This compound is absorbed by flukes and disrupts their cellular energy production . It inhibits glycolysis, leading to a decrease in ATP levels in the fluke . This disruption of energy production has a significant impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes in the glycolytic pathway. It acts as a competitive inhibitor of 8-phosphoglycerate kinase and phospho-glyceromutase . By blocking the oxidation of glucose to acetate and propionate, it disrupts the primary source of energy in flukes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a time-dependent effect on flukes. After single oral administrations of this compound to rats experimentally infested by flukes, it was shown that this compound is absorbed by flukes . The compound’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in cattle, after intraruminal administrations of 14C this compound at a level dose of 10 mg/kg bw, the maximum peak plasma levels occurred at about 24 hours after dosing . The elimination of total radioactivity from plasma was biphasic .
Metabolic Pathways
This compound is involved in the glycolytic pathway, a crucial metabolic pathway. It interacts with enzymes such as 8-phosphoglycerate kinase and phospho-glyceromutase . By inhibiting these enzymes, this compound disrupts the oxidation of glucose to acetate and propionate, affecting metabolic flux .
Transport and Distribution
This compound is rapidly absorbed into the bloodstream . When Fasciola hepatica ingest it (in plasma and bound to RBCs), they are killed because glycolysis is inhibited and cellular energy production is disrupted .
Subcellular Localization
The subcellular localization of this compound is primarily within the flukes that ingest it. It is absorbed by the flukes and disrupts their cellular energy production, leading to their death .
Preparation Methods
The synthesis of clorsulon involves several steps, starting from m-nitrobenzaldehyde and trichloromethane. The process includes condensation, chlorination, elimination, reduction, chlorosulfonation, and amination reactions . The reduction reaction is carried out in a system containing hydrochloric acid, iron powder, and diatomaceous earth . This method yields a product with stable quality and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Clorsulon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can undergo substitution reactions, particularly involving its sulfonamide groups.
Common reagents used in these reactions include hydrochloric acid, iron powder, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clorsulon has several applications in scientific research, particularly in veterinary medicine. It is used to control liver fluke infections in livestock, which can significantly impact animal health and productivity . Additionally, this compound is often used in combination with ivermectin to enhance its efficacy against a broader range of parasites . Research has also explored its potential use in developing new anthelmintic drugs and understanding parasite resistance mechanisms .
Comparison with Similar Compounds
Clorsulon is unique among anthelmintic agents due to its specific action against liver flukes. Similar compounds include:
Ivermectin: Often used in combination with this compound for broader antiparasitic activity.
Praziquantel: Another anthelmintic agent effective against a wide range of parasites, but with a different mechanism of action.
Albendazole: A broad-spectrum anthelmintic used against various parasitic infections, including liver flukes.
Compared to these compounds, this compound is particularly effective against mature liver flukes and has a unique mechanism of action that targets the glycolytic pathway .
Properties
IUPAC Name |
4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVTVIYTBRHADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045488 | |
| Record name | Clorsulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60200-06-8 | |
| Record name | Clorsulon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60200-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorsulon [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorsulon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLORSULON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clorsulon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorsulon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORSULON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clorsulon?
A1: this compound is a benzenesulfonamide drug that acts as a potent fasciolicide. While its precise mechanism of action is not fully elucidated, it is believed to primarily target the parasite's energy metabolism. [, , , , ]
Q2: How does this compound's targeting of energy metabolism affect Fasciola hepatica?
A2: this compound disrupts energy production in the parasite, likely by inhibiting enzymes crucial for carbohydrate metabolism. This disruption leads to a depletion of energy reserves and ultimately results in parasite death. [, , , ]
Q3: Does this compound affect immature stages of Fasciola hepatica?
A3: Research shows this compound exhibits efficacy against both mature and, to a lesser extent, immature stages of Fasciola hepatica. Its efficacy against immature stages appears to be dose-dependent, with higher doses demonstrating greater effectiveness. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H9Cl2NO4S2, and its molecular weight is 362.23 g/mol. []
Q5: Has this compound been formulated for different routes of administration?
A5: Yes, this compound has been formulated for both oral and subcutaneous administration in various studies. It has been administered as a suspension for oral dosing and as an injectable solution for subcutaneous administration. [, , , , , , , , , , ]
Q6: Does this compound exhibit differences in pharmacokinetic parameters between sheep and goats?
A7: Yes, goats appear to eliminate this compound more efficiently than sheep. Studies have shown a higher elimination rate constant and lower area under the curve in goats compared to sheep, which might explain reported differences in this compound efficacy between the two species. [, ]
Q7: How is this compound primarily excreted from the body in sheep and goats?
A8: this compound is primarily excreted unchanged in the urine in both sheep and goats. This suggests that minimal metabolism of the drug occurs in these species. [, ]
Q8: Does the co-administration of ivermectin affect the pharmacokinetics of this compound?
A9: While co-administration of ivermectin does not significantly affect the plasma levels of this compound, it does reduce its secretion into milk. This is attributed to drug-drug interactions mediated by ABCG2, a transporter protein involved in drug efflux, which is inhibited by ivermectin. [, ]
Q9: What is the efficacy of this compound against mature Fasciola hepatica infections in cattle?
A10: this compound demonstrates high efficacy against mature Fasciola hepatica infections in cattle. Studies report efficacy exceeding 99% in reducing fluke burden when administered at dosages of 3.5 mg/kg and 7 mg/kg. [, , , ]
Q10: How effective is this compound against Fasciola gigantica in naturally infected cattle?
A11: Research suggests this compound exhibits high efficacy against Fasciola gigantica in naturally infected cattle. Studies show that animals treated with this compound remain negative for Fasciola eggs in fecal samples even ten weeks after treatment. [, ]
Q11: Can this compound be used to treat Nanophyetus salmincola infections in coyotes?
A12: Studies show that this compound is ineffective against Nanophyetus salmincola infections in coyotes, even at a dosage of 16 mg/kg. [, ]
Q12: Has resistance to this compound been reported in Fasciola hepatica?
A13: While there are no definitive reports of this compound resistance in Fasciola hepatica, some studies suggest a potential for reduced efficacy. Notably, reduced this compound efficacy has been observed in areas with reported triclabendazole resistance, indicating potential cross-resistance mechanisms. [, ]
Q13: What analytical techniques are commonly employed for this compound analysis?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in various matrices, including milk and plasma. [, , , ]
Q14: Are there any alternative analytical techniques for this compound detection?
A15: Yes, more advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for this compound analysis in milk, offering enhanced sensitivity and selectivity. [, ]
Q15: Does this compound interact with drug transporters, particularly in the context of milk secretion?
A16: Yes, studies show that this compound interacts with the ABCG2 transporter, which plays a key role in drug secretion into milk. This interaction explains the observed reduction in this compound milk concentration when co-administered with ABCG2 inhibitors like ivermectin and abamectin. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


